molecular formula C17H24O2 B8349582 Octylcinnamate

Octylcinnamate

Cat. No. B8349582
M. Wt: 260.4 g/mol
InChI Key: VIKVSUVYUVJHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octylcinnamate is a useful research compound. Its molecular formula is C17H24O2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octylcinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octylcinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

octyl 3-phenylprop-2-enoate

InChI

InChI=1S/C17H24O2/c1-2-3-4-5-6-10-15-19-17(18)14-13-16-11-8-7-9-12-16/h7-9,11-14H,2-6,10,15H2,1H3

InChI Key

VIKVSUVYUVJHOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), octanol (15 mL) and dioxane (10 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with ethylacetate (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Octyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C8H17) is isolated in 86% yield. 1H-NMR (CDCl3, 300 MHz) δ7.51 (1H, d), 7.46 (2H, m), 7.26 (3H, m), 6.24 (1H, d), 3.93 (2H, m), 1.43 (2H, m), 1.16 (8H, m), 0.73 (5H, m); 13C-NMR (CDCl3, 75.4 MHz) δ166.5, 144.2, 134.4, 129.9, 128.6, 127.9, 118.2, 66.5, 38.8, 30.4, 28.9, 23.8, 22.9, 13.9, 10.9.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.